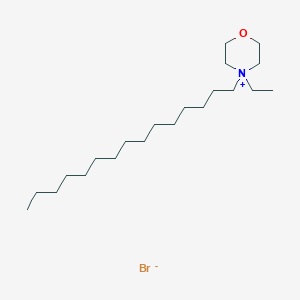
4-Ethyl-4-pentadecylmorpholin-4-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-4-pentadecylmorpholin-4-ium bromide is a quaternary ammonium compound with the molecular formula C21H44BrNO. This compound is known for its surfactant properties and is used in various industrial and research applications. It is a morpholinium salt, which means it contains a morpholine ring with a quaternary ammonium group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-pentadecylmorpholin-4-ium bromide typically involves the quaternization of morpholine with an alkyl halide. The reaction can be carried out by reacting morpholine with 1-bromopentadecane and ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
化学反応の分析
Types of Reactions
4-Ethyl-4-pentadecylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of morpholine and the corresponding alkyl bromide.
Common Reagents and Conditions
Nucleophiles: Hydroxide, chloride, acetate ions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution: Formation of morpholinium salts with different anions.
Hydrolysis: Formation of morpholine and alkyl bromides.
科学的研究の応用
4-Ethyl-4-pentadecylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
作用機序
The mechanism of action of 4-Ethyl-4-pentadecylmorpholin-4-ium bromide primarily involves its surfactant properties. The compound can interact with lipid bilayers, disrupting membrane integrity and increasing permeability. This makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.
類似化合物との比較
Similar Compounds
- 4-Ethyl-4-methylmorpholin-4-ium bromide
- 4-Ethyl-4-butylmorpholin-4-ium bromide
- 4-Ethyl-4-octylmorpholin-4-ium bromide
Uniqueness
4-Ethyl-4-pentadecylmorpholin-4-ium bromide is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surface activity, such as emulsification and membrane disruption.
特性
CAS番号 |
110231-95-3 |
|---|---|
分子式 |
C21H44BrNO |
分子量 |
406.5 g/mol |
IUPAC名 |
4-ethyl-4-pentadecylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C21H44NO.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22(4-2)18-20-23-21-19-22;/h3-21H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
LRFUGNVQDWTABR-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCC[N+]1(CCOCC1)CC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


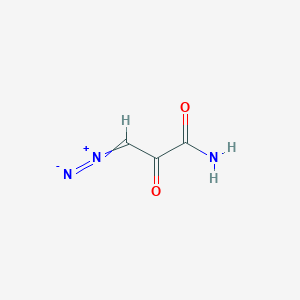

![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)


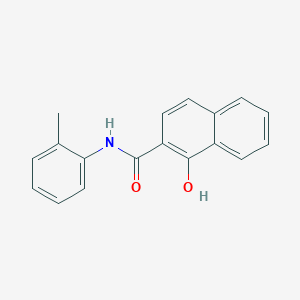
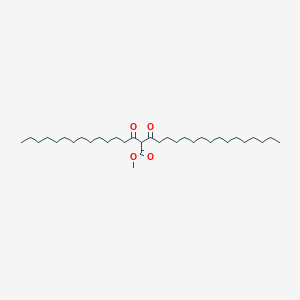
![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)
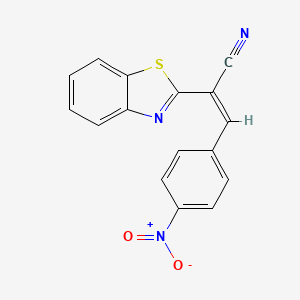

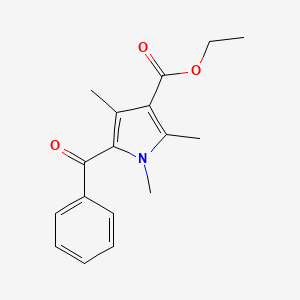
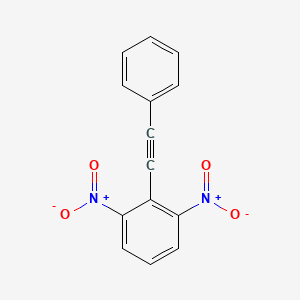
![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)

